![molecular formula C20H17F2NO3 B2722736 Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate CAS No. 923106-21-2](/img/structure/B2722736.png)
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate
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Description
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate is a chemical compound with the molecular formula C20H19F2NO3 .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C20H19F2NO3. The average mass is 357.351 Da and the monoisotopic mass is 357.117645 Da .Scientific Research Applications
Synthesis and Material Development
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate, due to its complex structure, is of significant interest in organic synthesis and material science. Gao et al. (2011) developed a novel synthesis method for methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction. This method involves the Friedländer condensation reaction, highlighting the compound's utility in synthesizing novel organic materials with potential applications in pharmaceuticals and materials science Gao et al., 2011.
Antimicrobial and Antitubercular Activities
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate and its derivatives have been studied for their antimicrobial properties. Venugopala et al. (2020) synthesized a series of pyrrolo[1,2-a]quinoline derivatives and evaluated them for anti-tubercular activities. These compounds showed promising anti-TB activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, underscoring the potential of quinoline derivatives in combating bacterial infections Venugopala et al., 2020.
Catalysis and Chemical Transformations
The compound's unique structure makes it suitable for use in catalysis and chemical transformations. Kim et al. (2002) described the synthesis of ethyl 3-quinolinecarboxylates from the Baylis–Hillman acetates via oxidative cyclization. This process highlights the role of quinoline derivatives in facilitating chemical transformations, potentially useful in the synthesis of complex organic molecules Kim et al., 2002.
Optical and Electronic Applications
The structural features of Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate also make it a candidate for optical and electronic applications. Elkanzi et al. (2020) synthesized a novel compound with potential for use in organic photodiodes. The study focused on the molecular, structural, and morphological characterizations, demonstrating the compound's utility in the fabrication of devices for photovoltaic applications Elkanzi et al., 2020.
properties
IUPAC Name |
ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3/c1-3-25-20(24)17-10-23-18-5-4-12(2)6-16(18)19(17)26-11-13-7-14(21)9-15(22)8-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKSUOTLBQGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1OCC3=CC(=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate |
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